molecular formula C12H16ClNO B2609770 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide CAS No. 790272-11-6

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide

Cat. No.: B2609770
CAS No.: 790272-11-6
M. Wt: 225.72
InChI Key: IIJYXIXJCCXWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is a chemical compound with the molecular formula C12H16ClNO . It is used as an intermediate in the preparation of (arylamino)phenylacetic acids as COX-2 cyclooxygenase inhibitors .


Synthesis Analysis

The synthesis of this compound involves the reaction of Chloroacetyl chloride and 4-Ethylaniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9(2)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) . The molecular weight of the compound is 225.72 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 225.72 .

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

2-Chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is a component in the metabolism of chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, which are used in agriculture. Research has revealed differences in the metabolism of these compounds between human and rat liver microsomes, showing varying degrees of bioactivation and formation of potentially carcinogenic compounds (Coleman et al., 2000).

Soil Reception and Activity

Studies on soil reception and activity of herbicides, including those containing this compound, indicate their interaction with the soil, influenced by factors like wheat straw coverage and irrigation. This research helps in understanding the environmental impact and efficacy of these herbicides in agricultural settings (Banks & Robinson, 1986).

Radiosynthesis for Metabolism and Mode of Action Studies

Radiosynthesis techniques have been used to study the metabolism and mode of action of chloroacetamide herbicides, including this compound derivatives. This approach is crucial for understanding the biochemical pathways and potential environmental and health impacts of these herbicides (Latli & Casida, 1995).

Hydrologic System Impact in the Midwestern United States

Research has shown the presence of chloroacetamide herbicides, including this compound, in the hydrologic systems of the Midwestern United States. This highlights the environmental impact and the need for monitoring the spread and concentration of these herbicides in natural water systems (Kolpin et al., 1996).

Synthesis and Antimicrobial Evaluation

Novel imines and thiazolidinones, derived from compounds including this compound, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new pharmaceuticals with potential applications in treating bacterial and fungal infections (Fuloria et al., 2009).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed or if skin irritation occurs, seek medical advice .

Properties

IUPAC Name

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9(2)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJYXIXJCCXWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.